molecular formula C18H21NO B7780406 a-Cyclohexyl-a-phenyl-4-pyridinemethanol

a-Cyclohexyl-a-phenyl-4-pyridinemethanol

Cat. No.: B7780406
M. Wt: 267.4 g/mol
InChI Key: RBUHFRYWXLKAPF-UHFFFAOYSA-N
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Description

a-Cyclohexyl-a-phenyl-4-pyridinemethanol is a chemical compound with the molecular formula C18H21NO. It features a cyclohexyl group, a phenyl group, and a pyridine ring, making it a complex molecule with diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Cyclohexyl-a-phenyl-4-pyridinemethanol typically involves the reaction of cyclohexylmagnesium bromide with a phenylpyridine derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

a-Cyclohexyl-a-phenyl-4-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

a-Cyclohexyl-a-phenyl-4-pyridinemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of a-Cyclohexyl-a-phenyl-4-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    a-Cyclohexyl-a-phenyl-4-pyridinemethanol: Unique due to its specific combination of cyclohexyl, phenyl, and pyridine groups.

    This compound derivatives: Similar compounds with slight modifications in the functional groups.

    Other pyridine derivatives: Compounds with different substituents on the pyridine ring.

Uniqueness

This compound stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of aromatic and aliphatic groups makes it versatile for various applications .

Properties

IUPAC Name

cyclohexyl-phenyl-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUHFRYWXLKAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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